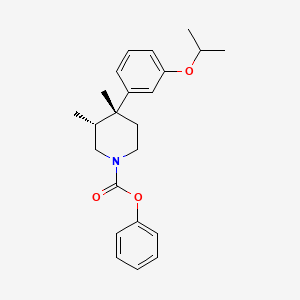

phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate

Beschreibung

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate is a piperidine-based compound characterized by its stereospecific (3R,4R) configuration. The core structure includes:

- 3R,4R-dimethyl groups on the piperidine ring, which are critical for receptor interactions.

- A 4-(3-propan-2-yloxyphenyl) substituent at the 4-position, introducing an isopropyloxy group to the phenyl ring.

- A phenyl carboxylate group at the 1-position, contributing to polarity and binding affinity.

This compound belongs to a class of opioid receptor modulators. The propan-2-yloxy group distinguishes it from related compounds with hydroxyl or methoxy substituents at the 3-phenyl position, likely influencing lipophilicity and receptor selectivity .

Eigenschaften

Molekularformel |

C23H29NO3 |

|---|---|

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C23H29NO3/c1-17(2)26-21-12-8-9-19(15-21)23(4)13-14-24(16-18(23)3)22(25)27-20-10-6-5-7-11-20/h5-12,15,17-18H,13-14,16H2,1-4H3/t18-,23+/m0/s1 |

InChI-Schlüssel |

MSFQZVJWDMHZLE-FDDCHVKYSA-N |

Isomerische SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3 |

Kanonische SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenyl and propan-2-yloxy groups. Common synthetic routes may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Phenyl Groups: Phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.

Addition of Propan-2-yloxy Group: This step may involve etherification reactions using propan-2-ol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Key Structural and Functional Differences

Substituent Effects on Opioid Receptor Activity The 3-hydroxyphenyl group in alvimopam, LY255,582, and JDTic is essential for antagonist activity at μ-, κ-, and δ-opioid receptors. SAR studies indicate that the trans-3,4-dimethyl configuration (3R,4R) is critical for antagonist efficacy. Modifications to the N-substituent (e.g., phenyl carboxylate vs. cyclohexylpropyl in LY255,582) influence metabolic stability and therapeutic applications .

Stereochemical Specificity

- The (3R,4R) configuration in JDTic and LY255,582 ensures optimal alignment of the 3-hydroxyphenyl group and dimethyl substituents for κ-opioid antagonism. Analogues with (3S,4S) or cis configurations show reduced potency .

Functional Group Modifications Phenyl carboxylate vs. Tert-butyl carboxylate: The target compound’s phenyl carboxylate group increases polarity compared to tert-butyl derivatives (e.g., ), which may affect blood-brain barrier penetration or solubility . Propan-2-yloxy vs.

Research Implications

- Pharmacological Screening : The target compound’s unique substitution pattern warrants in vitro assays to determine its opioid receptor affinity (μ, κ, δ) and functional activity (agonist/antagonist).

- SAR Optimization : Comparative studies with JDTic and LY255,582 could clarify the impact of the 3-propan-2-yloxy group on selectivity and potency.

- Synthetic Feasibility : , and 8 provide synthetic routes for piperidine carboxylates, suggesting scalable methods for producing analogues .

Biologische Aktivität

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate, with CAS number 145678-86-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: C23H29NO3

- Molecular Weight: 367.481 g/mol

- LogP: 5.2102 (indicating high lipophilicity)

- PSA (Polar Surface Area): 38.77 Ų

Biological Activity Overview

The compound is primarily studied for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system and microbial resistance.

1. Antimicrobial Activity

Research indicates that compounds structurally related to phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate exhibit significant antimicrobial properties. For instance:

- Activity Against Gram-positive Bacteria: Similar piperidine derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium at low concentrations (0.78 to 3.125 μg/mL) comparable to vancomycin and linezolid .

- Mechanism of Action: The mechanism involves depolarization of the bacterial cytoplasmic membrane, indicating a potential for developing new antibacterial agents .

2. Opioid Receptor Interaction

Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate may also interact with opioid receptors:

- Kappa Receptor Affinity: Related compounds have demonstrated high affinity for kappa opioid receptors, which are implicated in pain modulation and could lead to novel analgesic therapies .

Case Study 1: Antibacterial Properties

A study focused on a series of piperidine derivatives found that certain structural modifications enhance antibacterial activity against resistant strains. The compound's ability to disrupt bacterial membranes was highlighted as a promising feature for further drug development .

Case Study 2: Opioid Receptor Selectivity

In another investigation, a similar compound was noted for its selectivity towards kappa receptors over mu receptors, suggesting potential therapeutic applications in pain management without the typical side effects associated with mu receptor agonists .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.